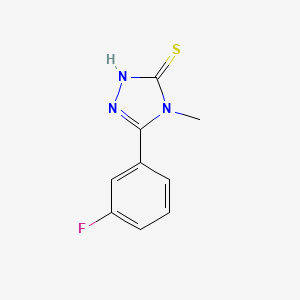![molecular formula C50H55N2O8P B6338922 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide CAS No. 1535206-22-4](/img/structure/B6338922.png)
13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic structure, the introduction of nitro groups, and the addition of hydroxyl and phosphapentacyclo functionalities. Each step would require specific reagents and conditions, such as:
Formation of the Pentacyclic Structure: This might involve cyclization reactions using catalysts like palladium or platinum.
Introduction of Nitro Groups: Nitration reactions using nitric acid and sulfuric acid.
Addition of Hydroxyl Groups: Hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Phosphapentacyclo Functionalities: Phosphorylation reactions using phosphorus oxychloride or related reagents.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The use of automated synthesis platforms could also be beneficial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Electrophilic Substitution Reagents: Chlorine gas, sulfuric acid.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine-containing derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Potential use in materials science for developing new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, the nitro groups might participate in redox reactions, while the hydroxyl and phosphapentacyclo functionalities could interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene
- 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide
Uniqueness
The presence of multiple functional groups and the complex pentacyclic structure make this compound unique compared to simpler analogs. Its specific arrangement of atoms and functional groups could result in distinct chemical and biological properties.
Properties
IUPAC Name |
13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H55N2O8P/c1-25(2)31-19-39(27(5)6)45(40(20-31)28(7)8)43-23-33-17-35(51(53)54)13-15-37(33)47-48-38-16-14-36(52(55)56)18-34(38)24-44(50(48)60-61(57,58)59-49(43)47)46-41(29(9)10)21-32(26(3)4)22-42(46)30(11)12/h13-30H,1-12H3,(H,57,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNZSKDTWNWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4C=CC(=CC4=C2)[N+](=O)[O-])C5=C6C=CC(=CC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H55N2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
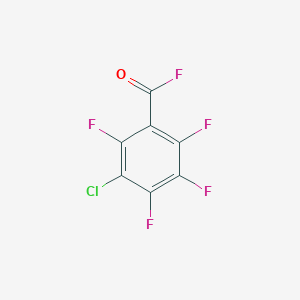
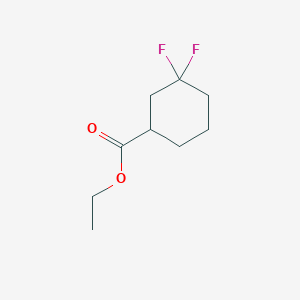
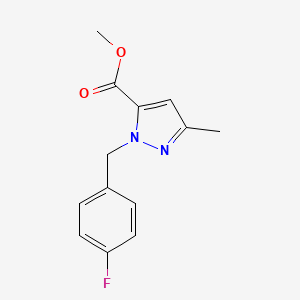
![Methyl 2-bromobenzo[d]thiazole-5-carboxylate](/img/structure/B6338862.png)
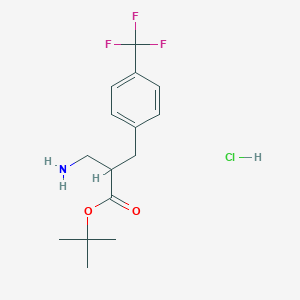
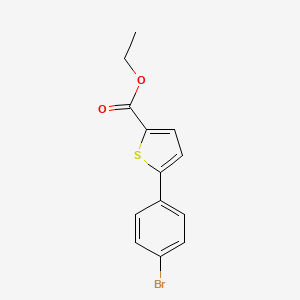
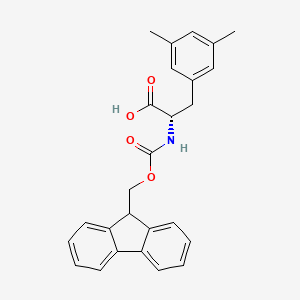
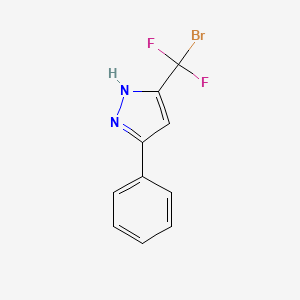
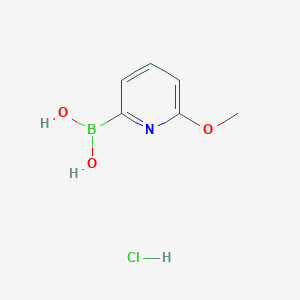
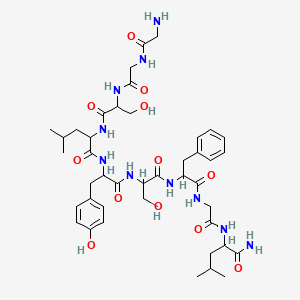
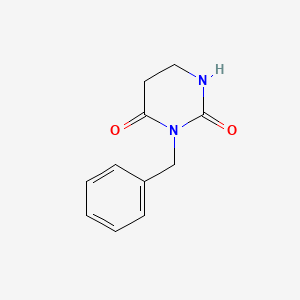
![2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid](/img/structure/B6338930.png)
![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)
